molecular formula C9H9N3O B2519932 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 96134-65-5

2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B2519932
CAS No.: 96134-65-5
M. Wt: 175.191
InChI Key: MHYGUGBTOPYBBG-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.191. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a derivative of 1,3,4-oxadiazoles, which are known to have a broad range of chemical and biological properties 1,3,4-oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They act on enzymes like thymidylate-synthase, HDAC(histone deacetylase), topoisomerase II, telomerase, thymidine phosphorylase to stop proliferation .

Mode of Action

It is known that 1,3,4-oxadiazoles interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain enzymes, thereby disrupting the normal functioning of cells .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to act on several pathways, including inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .

Pharmacokinetics

The physicochemical properties of 1,3,4-oxadiazoles suggest that they may have favorable pharmacokinetic profiles .

Result of Action

1,3,4-oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may induce changes at both the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of 1,3,4-oxadiazole derivatives .

Biological Activity

2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials based on various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N4O Molecular Formula \text{C}_9\text{H}_{10}\text{N}_4\text{O}\quad \text{ Molecular Formula }

This compound features a 1,3,4-oxadiazole ring attached to an aniline moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 Value (µM)Reference
D-16MCF-71.0
Compound 1HeLa92.4
This compoundCaCo-2TBD

Studies have shown that these compounds can target multiple pathways involved in cancer cell survival and proliferation. For example, they may inhibit key enzymes such as histone deacetylases (HDACs), which play a role in cancer progression .

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy. Oxadiazole derivatives have been reported to exhibit activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli50 µg/mL
Compound BS. aureus25 µg/mL
This compoundC. albicansTBD

These compounds are believed to disrupt bacterial cell walls or interfere with essential metabolic pathways within microorganisms.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases including cancer and autoimmune disorders. Studies have indicated that oxadiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Table 3: Anti-inflammatory Activity of Oxadiazole Derivatives

CompoundInflammatory Model UsedInhibition Percentage (%)Reference
Compound CRat model70%
Compound DMouse model65%
This compoundTBDTBD

The modulation of inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory conditions.

The mechanism of action for oxadiazole derivatives involves several biochemical interactions:

  • Enzyme Inhibition : Many derivatives act as inhibitors for enzymes involved in cancer proliferation and inflammation.
  • Cell Signaling Modulation : They can alter signaling pathways that regulate apoptosis and cell cycle progression.
  • Molecular Binding : The binding affinity of these compounds to specific biomolecules enhances their efficacy in targeting disease processes.

Case Studies

Several case studies highlight the potential applications of this compound:

  • In vitro Studies : Laboratory experiments have shown that this compound can significantly reduce the viability of cultured cancer cells.
  • Animal Models : In vivo studies demonstrated the compound's ability to inhibit tumor growth in xenograft models.

Properties

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYGUGBTOPYBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96134-65-5
Record name 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
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Synthesis routes and methods I

Procedure details

A mixture of 2-methyl-5-(2-nitro-phenyl)-[1,3,4]oxadiazole (0.73 g) and 50% Raney Ni (1 mL) in methanol (5 mL) and ethyl acetate (25 mL) was shaken under 50 psi of hydrogen for 3 hours. Filtration through celite and concentration of the filtrate provided 0.62 g of 2-methyl-5-(2-amino-phenyl)-[1,3,4]oxadiazole: 1H NMR (400 MHz, CDCl3) δ 7.71 (dd, 1H), 7.26 (dd, 1H), 6.76 (m, 2H), 5.81 (bs, 2H), 2.61 (s, 3H).
Quantity
0.73 g
Type
reactant
Reaction Step One
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5 mL
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solvent
Reaction Step One
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25 mL
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solvent
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Name
Quantity
1 mL
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catalyst
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of isatoic anhydride (16.3 g, 0.1 mol), p-toluenesulfonic acid (0.2 g, 1.1 mmol), glacial acetic acid (10 ml), acethydrazide (7.4 g, 0.1 mol) and dry toluene (90 ml) was stirred at 120° C. for 4 h, cooledto room temperature and poured into ice water. Toluene (500 ml) was added, and the phases were separated. The aqueous phase was extracted with CH2Cl2 (2×100 ml).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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